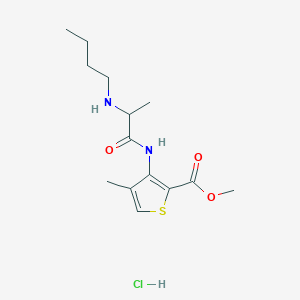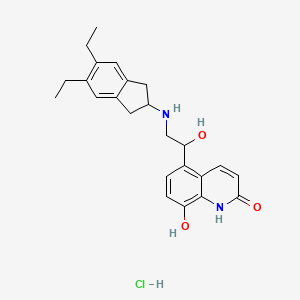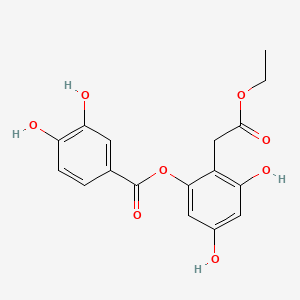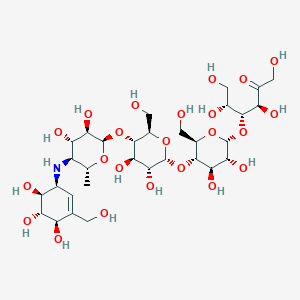
Articaine Impurity G (Butylarticaine HCl)
Descripción general
Descripción
Articaine Impurity G (Butylarticaine HCl), also known as Methyl 3-[(2RS)-2-(butylamino)propanoyl]amino-4-methylthiophene-2-carboxylate, is a chemical compound that is often encountered as an impurity in the synthesis of articaine, a widely used local anesthetic. This compound is significant in the pharmaceutical industry as it helps in the quality control and assurance of articaine production.
Aplicaciones Científicas De Investigación
Articaine Impurity G (Butylarticaine HCl) has several applications in scientific research, including:
Pharmaceutical Research: It is used as a reference standard in the quality control of articaine production.
Analytical Chemistry: The compound is used in the development and validation of analytical methods for detecting impurities in pharmaceutical formulations.
Biological Studies: Research on the biological activity of Articaine Impurity G (Butylarticaine HCl) helps in understanding the pharmacokinetics and pharmacodynamics of articaine.
Industrial Applications: It is used in the synthesis of other pharmaceutical intermediates and fine chemicals.
Mecanismo De Acción
Target of Action
Articaine Impurity G, also known as Butylarticaine HCl or Methyl 3-(2-(butylamino)propanamido)-4-methylthiophene-2-carboxylate hydrochloride, is a derivative of articaine, a widely used local anesthetic in dentistry . The primary targets of articaine are the voltage-gated sodium channels present in the neuronal cell membrane . These channels play a crucial role in the initiation and conduction of nerve impulses .
Mode of Action
Articaine Impurity G, like articaine, works by blocking the sodium channels, thereby inhibiting the influx of sodium ions through the neuronal cell membrane . This increases the threshold for electrical excitation in the nerve, slows the propagation of the nerve impulse, and reduces the rate of rise of the action potential . As a result, the initiation and conduction of nerve impulses are blocked, leading to a loss of sensation in the local area .
Biochemical Pathways
It is known that the compound’s action primarily involves the nervous system and the processes of nerve impulse transmission .
Pharmacokinetics
The pharmacokinetics of Articaine Impurity G are expected to be similar to those of articaine. After submucosal injection, the time to maximum drug concentrations of articaine occurs about 10 to 15 minutes . The elimination half-time of articaine is about 20 minutes . Rapid metabolism of articaine to the inactive metabolite articainic acid contributes to its very low systemic toxicity and allows for the possibility of repeated injections .
Result of Action
The primary result of the action of Articaine Impurity G is local anesthesia, characterized by a temporary loss of sensation in the area where the compound is administered . This is achieved through the compound’s inhibitory effect on nerve impulse transmission .
Safety and Hazards
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Articaine Impurity G (Butylarticaine HCl) involves several steps, starting from the basic thiophene ring structure. The process typically includes:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Substitution Reactions: The thiophene ring undergoes substitution reactions to introduce the methyl and carboxylate groups.
Amidation: The final step involves the amidation reaction where the butylamino group is introduced to form the complete structure of Articaine Impurity G (Butylarticaine HCl).
Industrial Production Methods
In an industrial setting, the production of Articaine Impurity G (Butylarticaine HCl) is carried out under controlled conditions to ensure high purity and yield. The process involves:
Batch Processing: The reactions are carried out in large reactors with precise control over temperature, pressure, and pH.
Purification: The crude product is purified using techniques such as crystallization, distillation, and chromatography to remove any impurities and obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Articaine Impurity G (Butylarticaine HCl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: The amino and carboxylate groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Comparación Con Compuestos Similares
Articaine Impurity G (Butylarticaine HCl) can be compared with other impurities and analogs of articaine, such as:
Articaine Impurity A: Methyl 3-{[2-(propylamino)acetyl]amino}-4-methylthiophene-2-carboxylate.
Articaine Impurity B: Methyl 4-methyl-3-{[(2RS)-2-(propylamino)propanoyl]amino}thiophene-2-carboxylate.
Articaine Impurity E: Methyl 4-methyl-3-{[(2RS)-2-[(1-methylethyl)amino]propanoyl]amino}thiophene-2-carboxylate.
Uniqueness
Articaine Impurity G (Butylarticaine HCl) is unique due to its specific butylamino substitution, which distinguishes it from other impurities and analogs. This unique structure may influence its chemical reactivity and biological activity, making it an important compound for research and quality control in the pharmaceutical industry.
Propiedades
IUPAC Name |
methyl 3-[2-(butylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S.ClH/c1-5-6-7-15-10(3)13(17)16-11-9(2)8-20-12(11)14(18)19-4;/h8,10,15H,5-7H2,1-4H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVODIHKHPJLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23964-59-2 | |
| Record name | 2-Thiophenecarboxylic acid, 3-[[2-(butylamino)-1-oxopropyl]amino]-4-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23964-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










